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Compound of Interest

Compound Name: Meranzin hydrate

Cat. No.: B016108 Get Quote

Independent Verification of Meranzin Hydrate: A
Comparative Spectroscopic Analysis
For researchers, scientists, and drug development professionals, accurate and independently

verified analytical data is paramount for compound identification and quality control. This guide

provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for Meranzin hydrate, a naturally occurring coumarin with potential

therapeutic properties.

Meranzin hydrate has been isolated from various plant sources, including Citrus species and

Muraya paniculata[1][2]. Its chemical structure has been elucidated as 8-(2,3-dihydroxy-3-

methylbutyl)-7-methoxychromen-2-one. This guide summarizes publicly available NMR and MS

data and presents it alongside detailed experimental protocols to facilitate independent

verification.

Nuclear Magnetic Resonance (NMR) Data
Comparison
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The following tables present a comparison of reported ¹H and ¹³C NMR chemical shifts for

Meranzin hydrate from an independent study.

Table 1: ¹H NMR Data of Meranzin Hydrate
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Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity Reference

H-2 6.24 t [1]

H-3 7.95 t [1]

H-7 7.53 t [1]

H-8 7.03 t [1]

H-13 (OCH₃) 3.87 s [1]

H-17 (CH₃) 1.13 s [1]

H-18 (CH₃) 1.14 s [1]

Note: 's' denotes a

singlet and 't' denotes

a triplet. Data is from

a study on Wendan

pomelo peel.[1]

Table 2: ¹³C NMR Data of Meranzin Hydrate

Carbon Assignment Chemical Shift (δ) ppm Reference

Data Not Available - -

A complete, publicly available,

and independently verified ¹³C

NMR dataset for Meranzin

hydrate with full peak

assignments was not identified

in the conducted search.

PubChem references a ¹³C

NMR spectrum from Wiley-

VCH, but the detailed data is

not accessible through open-

access channels.
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Mass Spectrometry (MS) Data Comparison
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its

fragments, aiding in molecular weight determination and structural elucidation.

Table 3: Mass Spectrometry Data of Meranzin Hydrate

Ion/Fragment (m/z)
Relative Intensity

(%)
Ionization Mode Reference

296.1481 ([M+NH₄]⁺) - LC-ESI-QTOF PubChem

131.0482 100 LC-ESI-QTOF (MS2) PubChem

189.0542 18.36 LC-ESI-QTOF (MS2) PubChem

103.0536 17.31 LC-ESI-QTOF (MS2) PubChem

Note: The data from

PubChem represents

a single source.

Independent

verification would

require comparison

with data from another

reputable source.

Experimental Protocols for Independent Verification
To facilitate the independent verification of the analytical data for Meranzin hydrate, the

following detailed experimental protocols for NMR and Mass Spectrometry are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of Meranzin hydrate for

structural confirmation and comparison with reference data.

Instrumentation:
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A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) equipped with a 5 mm

probe.

Sample Preparation:

Accurately weigh approximately 5-10 mg of purified Meranzin hydrate.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,

Methanol-d₄, or DMSO-d₆) in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Temperature: 298 K.

Spectral Width: 12-16 ppm.

Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio).

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 2-4 seconds.

Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at

7.26 ppm).

¹³C NMR Acquisition Parameters:

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

Temperature: 298 K.

Spectral Width: 200-240 ppm.

Number of Scans: 1024 or more (adjust for optimal signal-to-noise ratio).
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Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Referencing: Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16

ppm).

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Perform phase and baseline correction.

Integrate the signals in the ¹H NMR spectrum.

Assign the chemical shifts for all observed signals in both ¹H and ¹³C spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight of Meranzin hydrate and obtain its fragmentation

pattern for structural confirmation.

Instrumentation:

A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid

chromatograph (UHPLC) system.

A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple

Quadrupole instrument, equipped with an Electrospray Ionization (ESI) source.

LC Conditions:

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: A suitable gradient to ensure separation from impurities, for example:
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0-1 min: 5% B

1-10 min: 5-95% B

10-12 min: 95% B

12.1-15 min: 5% B (re-equilibration)

Flow Rate: 0.3 mL/min.

Column Temperature: 30 °C.

Injection Volume: 5 µL.

MS Conditions:

Ionization Mode: Positive and/or negative Electrospray Ionization (ESI). For Meranzin
hydrate, positive mode is often used[3].

Capillary Voltage: 3-4 kV.

Source Temperature: 120-150 °C.

Desolvation Gas Flow: 600-800 L/hr.

Desolvation Temperature: 350-450 °C.

Mass Range: m/z 50-500.

Data Acquisition: Full scan mode for molecular ion determination and tandem MS (MS/MS)

or MS² mode for fragmentation analysis. For MS/MS, select the precursor ion corresponding

to Meranzin hydrate (e.g., [M+H]⁺ or [M+NH₄]⁺) and apply a suitable collision energy (e.g.,

10-40 eV) to induce fragmentation.

Data Analysis:

Identify the molecular ion peak corresponding to the expected mass of Meranzin hydrate
(C₁₅H₁₈O₅, exact mass: 278.1154).
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Analyze the fragmentation pattern obtained from the MS/MS spectrum and compare it with

previously reported data or theoretical fragmentation pathways.

Workflow for Independent Verification
The following diagram illustrates a logical workflow for the independent verification of Meranzin
hydrate's analytical data.

Material Sourcing & Preparation

Analytical Characterization Data Comparison & Verification

Obtain Meranzin Hydrate Sample Purify Sample (if necessary) Prepare Analytical Standards

NMR Analysis (1H, 13C)

Mass Spectrometry Analysis (LC-MS, MS/MS)

Compare NMR Data with Literature

Compare MS Data with Literature

Verification Decision

Click to download full resolution via product page

Caption: Workflow for the independent verification of Meranzin hydrate's analytical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Independent verification of the NMR and mass
spectrometry data of Meranzin hydrate.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016108#independent-verification-of-the-nmr-and-
mass-spectrometry-data-of-meranzin-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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